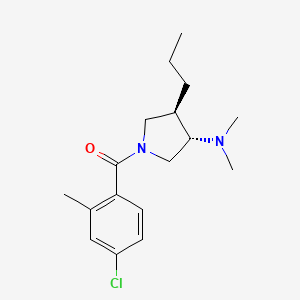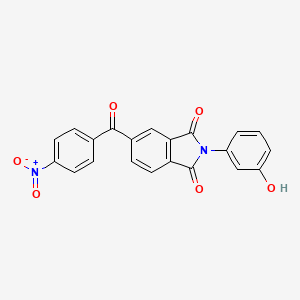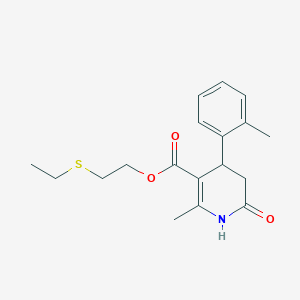![molecular formula C18H16N2O2S B5539050 2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with complex structures involving thiazolylbenzamide moieties typically involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, or substitution reactions. Although specific details on the synthesis of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" are not readily available, analogous compounds are often synthesized using nucleophilic addition or substitution reactions, which are foundational in constructing thiazole derivatives (Olszewski & Boduszek, 2010).
Molecular Structure Analysis
Molecular structure determination is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For compounds similar to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," X-ray diffraction and DFT calculations reveal details about bond lengths, angles, and dihedral angles, providing insights into the compound's three-dimensional structure and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).
Applications De Recherche Scientifique
Novel Calcium Antagonists and Antioxidant Activity
One area of research focuses on the development of novel calcium antagonists that exhibit both calcium overload inhibition and antioxidant activity. The study of thiazolidinone derivatives, including compounds structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," reveals that the antagonistic activity towards Ca(2+) is influenced by the lipophilicity of the phenyl group and the length of alkyl chains. Additionally, the presence of a phenolic hydroxyl group is crucial for antioxidant activity. These findings suggest potential therapeutic applications in managing conditions related to calcium overload and oxidative stress (Kato et al., 1999).
Anticonvulsant Agents
Research on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives has identified these compounds as potential anticonvulsant agents. They exhibit significant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, indicating their potential as treatments for epilepsy and related disorders. This research highlights the importance of the thiazolidinone ring as a pharmacophore for anticonvulsant activity and suggests that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" may contribute to the development of new therapeutic options for seizure management (Faizi et al., 2017).
Antimicrobial Activities
Another field of research explores the antimicrobial properties of thiazole derivatives. The synthesis of fused derivatives of thiazoles, including those structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," has demonstrated antimicrobial activity against various bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Wardkhan et al., 2008).
Glucokinase Activators for Diabetes Management
Additionally, research on the optimization of glucokinase (GK) activators has led to the development of compounds with potent in vivo efficacy in diabetic model rodents. These findings suggest that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" can be optimized to uncouple the relationship between potency and hydrophobicity, offering new avenues for the treatment of diabetes through the modulation of GK activity (Iino et al., 2009).
Orientations Futures
Given the limited information available about this compound, future research could focus on elucidating its synthesis methods, molecular structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This could involve a combination of experimental studies and computational modeling .
Propriétés
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)17(21)20-18-19-10-11-23-18/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVYWPRWTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)


![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)


![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)
